molecular formula C21H23NO4 B2939653 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one CAS No. 879045-18-8

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one

Cat. No.: B2939653
CAS No.: 879045-18-8
M. Wt: 353.418
InChI Key: VWGUPTIRSAIDMK-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Novel Synthesis of Spiro Heterocycles : The compound has been involved in the synthesis of spiro heterocyclic systems through reactions with active methylene, bidentates, and other components, leading to a series of new spiro heterocyclic systems (Abdel-ghany, Khodairy, & Moustafa, 2000).
  • Antioxidants and Light Stabilizers : It acts as a process stabilizer in the extrusion of polypropylene, demonstrating greater antioxidant activity than some traditional phenolic antioxidants (Alberti, Carloni, Greci, Stipa, & Neri, 1993).
  • Allosteric Modifiers of Hemoglobin : Isomeric series of the compound have been synthesized and studied for their ability to decrease the oxygen affinity of human hemoglobin A, revealing strong allosteric effects (Randad, Mahran, Mehanna, & Abraham, 1991).

Biological Applications

  • Potential Anticancer Agents : Analogs have shown in vitro cytotoxicity against a panel of 57 human tumor cell lines, indicating their potential as leads for anticancer drug development (Penthala, Yerramreddy, Madadi, & Crooks, 2010).
  • Antimicrobial and Antioxidant Activity : N-phenylpropyl-3-substituted indoline-2-one derivatives, including similar compounds, have shown promising antimicrobial and antioxidant activities (Pushpa, Naraboli, & Biradar, 2017).
  • Corrosion Inhibition : Derivatives have been investigated for their efficiency in preventing corrosion of stainless steel in acidic environments, demonstrating significant inhibition efficiency (Vikneshvaran & Velmathi, 2017).

Properties

IUPAC Name

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-15-9-10-19-18(13-15)21(25,14-16(2)23)20(24)22(19)11-6-12-26-17-7-4-3-5-8-17/h3-5,7-10,13,25H,6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGUPTIRSAIDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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